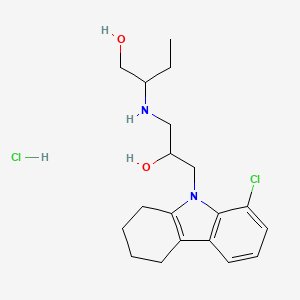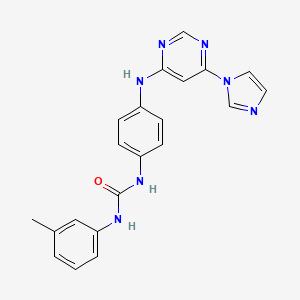![molecular formula C14H18N2O3 B2544763 N-etil-N-[4-metil-3-(2-oxopirrolidin-1-il)fenil]carbamato CAS No. 923104-24-9](/img/structure/B2544763.png)
N-etil-N-[4-metil-3-(2-oxopirrolidin-1-il)fenil]carbamato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a pyrrolidinone ring attached to a phenyl group, which is further linked to an ethyl carbamate moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Ethyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Mecanismo De Acción
Target of Action
It is known that many compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for ethyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate.
Mode of Action
It is known that compounds with similar structures can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that similar compounds can have various biological activities, suggesting that ethyl n-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate may also have diverse effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate typically involves the reaction of 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran for several hours until the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of ethyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbamate derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted carbamate derivatives.
Comparación Con Compuestos Similares
Ethyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidinone ring structure and exhibit similar biological activities.
Carbamate derivatives: These compounds have the carbamate functional group and are used in various applications, including pharmaceuticals and agrochemicals.
Phenyl derivatives: These compounds contain the phenyl group and are known for their diverse chemical reactivity and biological activities.
The uniqueness of ethyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate lies in its combined structural features, which confer specific chemical and biological properties that are not observed in other compounds with similar individual components.
Propiedades
IUPAC Name |
ethyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-19-14(18)15-11-7-6-10(2)12(9-11)16-8-4-5-13(16)17/h6-7,9H,3-5,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXCKWZYIONZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)C)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(dimethylamino)pyrimidin-5-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2544680.png)



![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2544689.png)
![N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2544690.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]-1-ethanol](/img/structure/B2544691.png)
![N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B2544692.png)

![5-fluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2544696.png)
![methyl 3-({2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2544697.png)
![1-[(furan-2-yl)methyl]-3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}thiourea](/img/structure/B2544698.png)
![N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2544701.png)
![5-Ethyl-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2544703.png)
